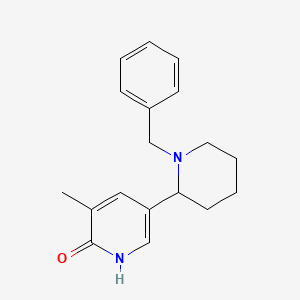

5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one

Description

5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a methyl group at position 3 and a 1-benzylpiperidin-2-yl moiety at position 3. This structure combines aromatic and alicyclic components, making it a candidate for diverse biological and chemical applications.

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

5-(1-benzylpiperidin-2-yl)-3-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C18H22N2O/c1-14-11-16(12-19-18(14)21)17-9-5-6-10-20(17)13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3,(H,19,21) |

InChI Key |

XWCWQQWEYDGEQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CNC1=O)C2CCCCN2CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the benzyl group and the pyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one exhibits various biological activities, making it a candidate for therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It is believed to interact with neurotransmitter systems, although the precise mechanisms are still under investigation.

- Antidepressant Activity : The compound has shown promise in animal models for antidepressant effects, likely through modulation of serotonin and norepinephrine levels in the brain.

- Antiviral Properties : There is emerging evidence that this compound may inhibit viral replication, particularly against influenza viruses, by targeting viral polymerase activity .

Synthetic Applications

5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one serves as an important intermediate in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

- Oxidation and Reduction Reactions : Common reagents such as potassium permanganate or lithium aluminum hydride can modify the compound's functional groups, allowing for the creation of derivatives with specific desired characteristics.

Neuropharmacological Study

A study published in Pharmaceutical Research evaluated the neuroprotective effects of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one in rodent models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function post-treatment .

Antiviral Research

In another study focusing on antiviral activity, researchers assessed the efficacy of this compound against various strains of influenza virus. The findings demonstrated that it could reduce viral load in infected cell cultures by interfering with viral polymerase activity .

Mechanism of Action

The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyridin-2(1H)-one scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key comparisons include:

Biological Activity

5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one is with a molecular weight of approximately 282.4 g/mol. The structure comprises a benzyl group attached to a piperidine ring and a methyl group on the pyridine ring, which may contribute to its biological properties.

Research indicates that 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one exhibits various biological activities, including:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

- Cholinesterase Inhibition : It has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, which is crucial for conditions like Alzheimer's disease .

1. Neurodegenerative Diseases

The compound's ability to inhibit cholinesterases suggests its potential use in treating Alzheimer’s disease. Studies have indicated that similar piperidine derivatives can improve cognitive function by enhancing acetylcholine levels in the brain .

2. Cancer Therapy

Recent investigations have explored the compound's anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and interference with cancer cell proliferation pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one, a comparison with other related compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(1-benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one | Contains a benzyl group on piperidine | Potential neuroprotective effects |

| Methyl phenyl (piperidin-2-yl)acetate | Piperidine with an ester functional group | Primarily used as an intermediate |

| Ethyl phenyl (piperidin-2-yl)acetate | Similar structure with ethyl instead of methyl | Different solubility and reactivity |

| 2-Benzylpiperidine | Benzyl group directly on piperidine | Lacks pyridine moiety, differing biological activity |

This table illustrates how variations in substituents influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one:

- Neuroprotective Study : A study demonstrated that the compound effectively reduced oxidative stress markers in neuronal cell cultures, suggesting its potential for protecting against neurodegeneration .

- Anticancer Activity : In vitro tests showed that the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin, supporting its role as an anticancer agent .

- Cholinergic Activity : The compound exhibited significant inhibition of AChE and BuChE, indicating its potential utility in cognitive enhancement therapies for Alzheimer's patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.